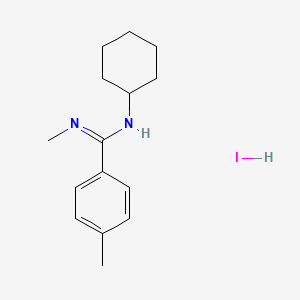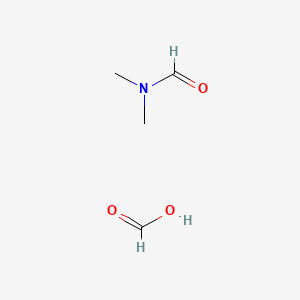
Formic acid, N,N-dimethylformamide salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, compd. with N,N-dimethylformamide (1:1) is a chemical compound with the molecular formula C₄H₉NO₃. This compound is a combination of formic acid and N,N-dimethylformamide in a 1:1 ratio. Formic acid is a simple carboxylic acid, while N,N-dimethylformamide is an organic compound commonly used as a solvent. The combination of these two compounds results in a unique chemical entity with distinct properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formic acid, compd. with N,N-dimethylformamide (1:1) typically involves the direct mixing of equimolar amounts of formic acid and N,N-dimethylformamide. The reaction is usually carried out at room temperature and does not require any special catalysts or conditions. The resulting compound is then purified through standard techniques such as distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then subjected to purification processes to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Formic acid, compd. with N,N-dimethylformamide (1:1) can undergo various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The N,N-dimethylformamide component can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Various reduced forms of the compound, depending on the specific conditions.
Substitution: Substituted derivatives of N,N-dimethylformamide
Scientific Research Applications
Formic acid, compd. with N,N-dimethylformamide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate the effects of formic acid and N,N-dimethylformamide on biological systems.
Medicine: Studied for its potential therapeutic applications and effects on human health.
Industry: Utilized in industrial processes as a solvent and reagent
Mechanism of Action
The mechanism of action of formic acid, compd. with N,N-dimethylformamide (1:1) involves the interaction of its components with various molecular targets and pathways. Formic acid can act as a proton donor, participating in acid-base reactions, while N,N-dimethylformamide can act as a solvent and reactant in various chemical processes. The combination of these two compounds results in unique chemical behavior and reactivity .
Comparison with Similar Compounds
Similar Compounds
Formic Acid: A simple carboxylic acid with the formula HCOOH.
N,N-Dimethylformamide: An organic compound with the formula (CH₃)₂NC(O)H.
Acetic Acid: Another simple carboxylic acid with the formula CH₃COOH.
Dimethyl Sulfoxide: An organic solvent with the formula (CH₃)₂SO
Uniqueness
Formic acid, compd. with N,N-dimethylformamide (1:1) is unique due to its combination of formic acid and N,N-dimethylformamide, resulting in distinct chemical properties and reactivity. This compound offers a unique blend of the acidic properties of formic acid and the solvent properties of N,N-dimethylformamide, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
68258-70-8 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
N,N-dimethylformamide;formic acid |
InChI |
InChI=1S/C3H7NO.CH2O2/c1-4(2)3-5;2-1-3/h3H,1-2H3;1H,(H,2,3) |
InChI Key |
KGDLQPRAMMDEPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
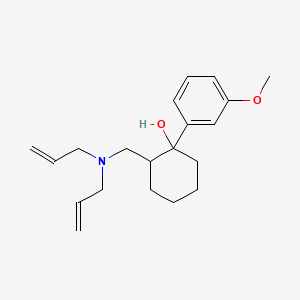
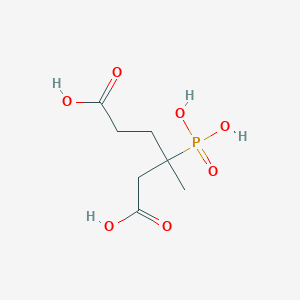
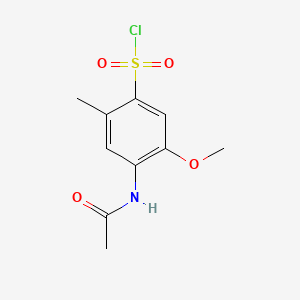
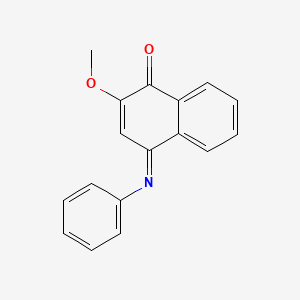
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
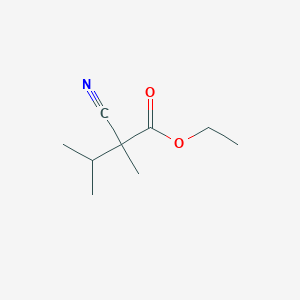
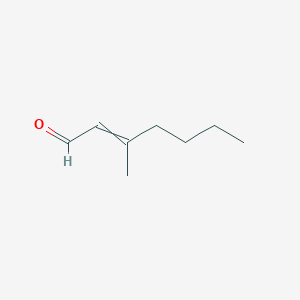
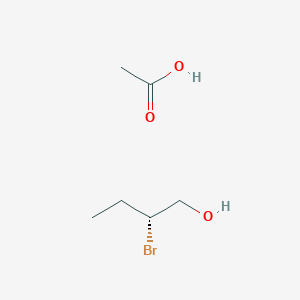
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
